molecular formula C15H14N2O2 B11177245 2-[(Phenylacetyl)amino]benzamide

2-[(Phenylacetyl)amino]benzamide

Cat. No.: B11177245
M. Wt: 254.28 g/mol
InChI Key: UBBVVGLQLUJPGP-UHFFFAOYSA-N
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Description

2-(2-Phenylacetamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety attached to a phenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylacetamido)benzamide typically involves the condensation of benzamide with phenylacetic acid derivatives. One common method is the reaction of benzamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 2-(2-phenylacetamido)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylacetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazoles, while reduction can produce amines .

Scientific Research Applications

2-(2-Phenylacetamido)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-phenylacetamido)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    Benzamide: A simpler analog that serves as a building block for more complex derivatives.

    Phenylacetamide: Another related compound with applications in medicinal chemistry.

Uniqueness: 2-(2-Phenylacetamido)benzamide stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C15H14N2O2/c16-15(19)12-8-4-5-9-13(12)17-14(18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)(H,17,18)

InChI Key

UBBVVGLQLUJPGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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